N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-ethyl-4-oxo core, a 7-phenyl substituent, and a sulfanyl-linked acetamide group bound to a 3-chloro-4-methoxyphenyl moiety. The chloro and methoxy groups on the phenyl ring enhance lipophilicity, while the sulfanyl bridge may influence redox properties and intermolecular interactions .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-3-27-22(29)21-20(16(12-31-21)14-7-5-4-6-8-14)26-23(27)32-13-19(28)25-15-9-10-18(30-2)17(24)11-15/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDYSLMPQYRUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the thieno[3,2-d]pyrimidine core with a suitable thiol reagent under specific conditions.
Acylation reaction: The final step involves the acylation of the intermediate with N-(3-chloro-4-methoxyphenyl)acetamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and the development of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding reduced products.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial properties. One study demonstrated that certain derivatives showed higher antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa than conventional antibiotics like penicillin. This suggests that compounds like N-(3-chloro-4-methoxyphenyl)-2-{...} could be developed into effective treatments for bacterial infections.
Anticancer Potential
In vitro studies have shown that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{...} can inhibit the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 50 µM, indicating a promising anticancer activity. The mechanism of action is believed to involve the modulation of specific enzymes and receptors that are critical in cancer cell proliferation .
Synthetic Routes
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{...} involves several key steps:
- Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of Sulfanyl Group : The thieno[3,2-d]pyrimidine core is reacted with thiol reagents under controlled conditions.
- Acylation Reaction : The final step involves acylating the intermediate with N-(3-chloro-4-methoxyphenyl)acetamide to yield the target compound.
These steps require optimization for industrial production to enhance yield and purity, potentially utilizing advanced techniques such as continuous flow chemistry and efficient catalysts.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of pyrimidine derivatives were synthesized and tested for their antimicrobial efficacy. Results indicated that one particular derivative exhibited superior activity against Bacillus subtilis compared to standard treatments, highlighting the potential for developing new antibacterial agents from this class of compounds.
Study 2: Anticancer Activity
Another research initiative involved testing various thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. The findings revealed significant cytotoxic effects in A549 and HeLa cells, with further investigation needed to elucidate the underlying mechanisms of action.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the thieno[3,2-d]pyrimidine core is known to interact with several key proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide (Compound 2, )
- Core Structure: Pyridine ring (vs. thienopyrimidine in the target compound).
- Substituents: 3-Cyano, 4,6-distyryl groups on pyridine; 4-chlorophenyl on acetamide.
- Synthesis: Reflux in ethanol with sodium acetate, yielding 85% .
- Key Differences: The pyridine core lacks the fused thiophene ring, reducing aromaticity and electronic delocalization.
N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide ()
- Core Structure: 4,6-Diaminopyrimidine (vs. thienopyrimidine).
- Crystallography: The diaminopyrimidine core facilitates hydrogen bonding, whereas the thienopyrimidine in the target compound may prioritize hydrophobic interactions .
- Chlorine at the meta position (vs. para in ) alters steric and electronic profiles.
N-(2-Chloro-4-Methylphenyl)-2-{4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-3-yl}Acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidine (same as target compound).
- Substituents : 2-Chloro-4-methylphenyl (vs. 3-chloro-4-methoxyphenyl); 3-yl acetamide (vs. 2-yl sulfanyl).
- Molecular Weight : 409.888 g/mol (slightly lower than the target compound due to methyl vs. ethyl/methoxy groups) .
- Key Differences :
- The methyl group increases hydrophobicity compared to methoxy, which offers hydrogen-bonding capability.
- Positional isomerism (chloro at C2 vs. C3) affects molecular dipole and binding interactions.
Key Research Findings
- Electronic Effects: The thienopyrimidine core in the target compound enhances electron-deficient character compared to pyridine or pyrimidine derivatives, favoring charge-transfer interactions .
- Substituent Impact : Methoxy groups improve solubility in polar solvents, whereas chloro and methyl groups prioritize lipid membrane permeability .
- Synthetic Efficiency : Reflux methods (e.g., ) achieve high yields (85%), suggesting scalability for analogs. However, the target compound’s synthesis may require optimized conditions due to steric hindrance from the ethyl group .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, known for its interactions with various biological targets. The IUPAC name is N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide, with a molecular formula of C23H20ClN3O3S2 and a molecular weight of approximately 486.01 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate their activity, leading to various pharmacological effects. The thieno[3,2-d]pyrimidine structure is particularly significant as it has been associated with anti-inflammatory and anticancer properties .
Biological Activities
- Antimicrobial Activity :
- Anticancer Potential :
Study 1: Antimicrobial Efficacy
A series of pyrimidine derivatives were synthesized and tested for their antimicrobial activity. One derivative demonstrated higher antibacterial activity than standard drugs like penicillin against B. subtilis and P. aeruginosa, indicating the potential of thieno[3,2-d]pyrimidine derivatives in treating bacterial infections .
Study 2: Anticancer Activity
In vitro studies showed that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{...} exhibited significant growth inhibition in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 50 µM, suggesting potent anticancer properties .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
